molecular formula C3H6N2 B1206528 2-Aminopropanenitrile CAS No. 2134-48-7

2-Aminopropanenitrile

Cat. No.: B1206528
CAS No.: 2134-48-7
M. Wt: 70.09 g/mol
InChI Key: UAMZETBJZRERCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminopropanenitrile is an organic compound with the molecular formula C3H6N2 It features both amine and nitrile functional groups, making it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminopropanenitrile can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is typically produced by the reaction of ammonia with acrylonitrile . This method is favored due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-Aminopropanenitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or carboxylic acids under specific conditions.

    Reduction: Reduction of this compound can yield primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like sodium hydroxide or hydrochloric acid.

Major Products:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles.

Scientific Research Applications

2-Aminopropanenitrile has a wide range of applications in scientific research:

Mechanism of Action

2-Aminopropanenitrile can be compared with other similar compounds such as:

Uniqueness: this compound’s combination of amine and nitrile functional groups makes it particularly versatile and valuable in various synthetic applications.

Comparison with Similar Compounds

  • Aminoacetonitrile
  • Glycolonitrile
  • Propanenitrile
  • Malononitrile
  • Pivalonitrile

Properties

IUPAC Name

2-aminopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2/c1-3(5)2-4/h3H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMZETBJZRERCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90943896
Record name 2-Aminopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2134-48-7, 51806-98-5
Record name Propanenitrile, 2-amino-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2134-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanenitrile, 2-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanenitrile, 2-amino-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051806985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanenitrile, 2-amino
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminopropanenitrile
Reactant of Route 2
Reactant of Route 2
2-Aminopropanenitrile
Reactant of Route 3
2-Aminopropanenitrile
Reactant of Route 4
2-Aminopropanenitrile
Reactant of Route 5
Reactant of Route 5
2-Aminopropanenitrile
Reactant of Route 6
Reactant of Route 6
2-Aminopropanenitrile
Customer
Q & A

Q1: Why is 2-aminopropanenitrile considered a key molecule in prebiotic chemistry?

A: [] this compound is a potential precursor to the amino acid alanine. Research suggests that it is inherently more stable than other isomers of the same chemical formula. This stability makes it a more likely candidate for prebiotic synthesis and implies a potential role in the formation of the enantiomeric excess observed in some α-amino acids found in meteorites.

Q2: What spectroscopic techniques are used to study this compound?

A: [] Submillimeter wave spectroscopy has been employed to characterize the rotational spectrum of this compound. This technique provides valuable information about the molecule's structure and properties, which is crucial for understanding its behavior in interstellar environments and potential role in prebiotic chemistry.

Q3: How does the structure of this compound relate to its stability?

A: [] Computational studies using the "random connection method" revealed that this compound, unlike alanine and many of its precursors, exists in its most stable isomeric form. This stability arises from its linear-chain structure, making it energetically favorable compared to other possible isomers. This inherent stability potentially explains its abundance in certain environments and its significance in prebiotic synthesis pathways.

Q4: Can microorganisms impact the chirality of this compound?

A: [] Yes, certain microorganisms have demonstrated the ability to racemize optically active this compound. For example, Actinomadura madurae can convert an enantiomerically pure sample of this compound into a racemic mixture. This finding suggests potential biocatalytic routes for altering the chirality of this important molecule.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.